molecular formula C36H38O20 B15146561 [(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate

[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B15146561
M. Wt: 790.7 g/mol
InChI Key: LOMRWTBYEBGQIJ-HGKZGIPSSA-N
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Description

The compound “[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate” is a complex organic molecule. It features multiple hydroxyl groups, a chromen-4-one moiety, and a benzoate ester. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. Typical reaction conditions might include the use of protecting groups like acetals or silyl ethers, glycosyl donors such as trichloroacetimidates, and catalysts like Lewis acids.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of automated synthesizers, flow chemistry techniques, and robust purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The chromen-4-one moiety can be reduced to a dihydro derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromen-4-one moiety would yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it could be studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups and the chromen-4-one moiety.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound might be used in the development of pharmaceuticals, nutraceuticals, or as a functional ingredient in cosmetics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with hydroxyl groups and chromen-4-one moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets might include enzymes involved in oxidative stress, signaling pathways, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant properties.

    Rutin: A glycoside of quercetin with similar biological activities.

    Kaempferol: Another flavonoid with potential therapeutic effects.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C36H38O20

Molecular Weight

790.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3/t12-,22+,24-,26-,28-,29+,30+,32+,35+,36-/m0/s1

InChI Key

LOMRWTBYEBGQIJ-HGKZGIPSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O

Origin of Product

United States

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